molecular formula C18H27ClN2O2 B3102178 Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 1415564-45-2

Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate

Cat. No.: B3102178
CAS No.: 1415564-45-2
M. Wt: 338.9 g/mol
InChI Key: BDQCQYNXNCVHPI-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group, a benzylamino-methyl substituent, and a chloromethyl group at the 2-position of the pyrrolidine ring. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for applications requiring chiral scaffolds or functional handles for further derivatization.

Properties

IUPAC Name

tert-butyl 2-[(benzylamino)methyl]-2-(chloromethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-11-7-10-18(21,13-19)14-20-12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQCQYNXNCVHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111217
Record name 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-45-2
Record name 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H27ClN2O2
  • CAS Number : 1415564-45-2
  • Molar Mass : 338.87 g/mol
  • Storage Conditions : 2-8°C

The biological activity of this compound is likely influenced by its ability to interact with various biological targets due to its unique structure. The presence of the chloromethyl and benzylamino groups may facilitate interactions with enzymes or receptors, potentially leading to modulation of biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of essential metabolic pathways . The specific antimicrobial activity of this compound remains to be fully elucidated but warrants investigation.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds that modulate neurotransmitter levels or protect against oxidative stress in neuronal cells are particularly valuable in treating neurodegenerative diseases .

Case Studies and Research Findings

A review of literature reveals several studies focusing on related compounds that may provide insight into the biological activity of this compound:

  • Antimicrobial Assessment : A study demonstrated that pyrrolidine derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . Future studies should include this compound for comparative analysis.
  • Antioxidant Evaluation : In a comparative study, several pyrrolidine-based compounds were tested for their ability to scavenge free radicals. The results indicated a strong correlation between structural features and antioxidant capacity, suggesting that modifications could enhance these properties for this compound .
  • Neuroprotective Studies : Research into related compounds has shown promise in protecting neuronal cells from oxidative stress-induced damage. Investigations into the effects of this compound on neuronal cell lines could yield valuable data regarding its potential therapeutic applications in neuroprotection .

Data Table Summary

PropertyValue
Molecular FormulaC18H27ClN2O2
CAS Number1415564-45-2
Molar Mass338.87 g/mol
Storage Conditions2-8°C
Potential ActivitiesAntimicrobial, Antioxidant, Neuroprotective

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it may act as a precursor for the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancer therapies.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in developing new anticancer agents.
  • Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases, indicating that this compound might possess similar properties.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its chloromethyl group is particularly useful for introducing new functional groups into organic molecules through nucleophilic substitution reactions.

Applications in Synthesis

  • Functionalization of Aromatic Compounds : The chloromethyl moiety can be replaced with various nucleophiles, allowing for the synthesis of complex aromatic compounds.
  • Synthesis of Pyrrolidine Derivatives : The pyrrolidine ring structure can be modified to create a variety of derivatives that have applications in drug discovery and development.

Pharmacological Research

The pharmacological potential of this compound is being explored with respect to its activity on various biological targets.

Potential Pharmacological Activities

  • Receptor Modulation : Initial studies suggest that this compound may interact with neurotransmitter receptors, which could lead to developments in treatments for psychiatric disorders.
  • Enzyme Inhibition : Research indicates potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic diseases.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryIntermediate for synthesizing bioactive compoundsAnticancer agents, neuroprotective compounds
Organic SynthesisBuilding block for functional group introductionSynthesis of aromatic compounds
Pharmacological ResearchPotential activity on biological targetsReceptor modulation, enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate and related pyrrolidine/piperidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound : this compound - Benzylamino-methyl
- Chloromethyl
- tert-Butyl carbamate
C₁₈H₂₆ClN₃O₂ 367.87 (estimated) Potential intermediate for drug candidates; dual functional groups enable diverse coupling
Analog 1 : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate - Iodo-methoxy-pyridinyloxy
- tert-Butyl carbamate
C₁₆H₂₃IN₂O₄ 470.28 Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for heterocyclic drug scaffolds
Analog 2 : (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate - Hydroxymethyl
- tert-Butyl carbamate
C₁₀H₁₉NO₃ 201.27 Chiral building block in asymmetric synthesis; Mitsunobu reaction precursor
Analog 3 : Tert-butyl 2-(((2-chloropyrimidin-4-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate - Chloropyrimidinyl-sulfinyl
- tert-Butyl carbamate
C₁₄H₂₀ClN₃O₃S 345.85 Sulfinyl group enhances electrophilicity; used in nucleophilic substitution reactions

Key Research Findings and Differences

Functional Group Reactivity: The target compound’s chloromethyl group offers a reactive site for nucleophilic substitution (e.g., with amines or thiols), while the benzylamino group provides a secondary amine for condensation or reductive amination. This dual functionality is distinct from Analog 1 (iodo-methoxy-pyridine), which is tailored for cross-coupling chemistry . Analog 2’s hydroxymethyl group is less reactive than chloromethyl, but it serves as a precursor for oxidation to aldehydes or coupling via Mitsunobu reactions .

Stereochemical Considerations: The target compound’s pyrrolidine ring likely adopts a puckered conformation due to steric hindrance from the chloromethyl and benzylamino groups. In contrast, Analog 3’s sulfinyl group introduces axial chirality, which is critical for enantioselective catalysis .

Synthetic Utility: Analog 1’s iodo-methoxy-pyridine moiety is optimized for palladium-mediated coupling, making it more suitable for constructing polycyclic frameworks. The target compound, however, is better suited for modular derivatization via stepwise functionalization . Analog 3’s sulfinyl group enhances electrophilicity at the adjacent carbon, enabling efficient SN2 reactions, a feature less pronounced in the chloromethyl group of the target compound due to steric shielding .

Biological Relevance: While the target compound lacks direct biological data, Analog 2 has been used in synthesizing protease inhibitors, suggesting that the benzylamino-methyl group in the target could be leveraged for targeting enzyme active sites .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare this compound, and how is reaction progress monitored?

  • Methodology : The synthesis typically involves multi-step reactions, such as:

Chloromethylation : Introducing the chloromethyl group via alkylation of a pyrrolidine precursor using chloromethylating agents (e.g., ClCH₂OCH₃).

Benzylamino functionalization : Reductive amination or nucleophilic substitution with benzylamine derivatives.

  • Monitoring : Thin-layer chromatography (TLC, Rf analysis) and HPLC are used to track reaction progression. Post-synthesis, purification via silica gel column chromatography with ethanol/chloroform (1:10) yields >90% purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key features are observed?

  • 1H NMR :

  • tert-butyl protons: δ ~1.4 ppm (singlet, 9H).
  • Benzyl aromatic protons: δ ~7.3 ppm (multiplet, 5H).
  • Pyrrolidine backbone protons: δ ~2.5–3.5 ppm (multiplet, 4H).
    • 13C NMR :
  • Carbamate carbonyl: δ ~155 ppm.
  • Chloromethyl carbon: δ ~45 ppm.
    • HRMS : Calculated for C₁₈H₂₆ClN₂O₂ [M+H]⁺: m/z 345.1702 (observed: 345.1710) .

Advanced Questions

Q. How can stereochemical control at the chloromethyl and benzylamino positions be achieved?

  • Strategies :

  • Asymmetric catalysis : Use chiral catalysts (e.g., (R)-BINOL-Pd complexes) during alkylation to achieve enantiomeric excess (>95%).
  • Diastereomeric resolution : Form salts with chiral resolving agents (e.g., L-tartaric acid) for separation.
    • Validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) and optical rotation ([α]D²⁵ = −55.0° in CHCl₃) confirm enantiopurity .

Q. What experimental conditions minimize side reactions during benzylamino coupling?

  • Optimization :

ConditionYield (%)Purity (%)
THF, 0°C, DIEA7895
DCM, RT, TEA6288
  • Key factors :
  • Low temperatures (0–5°C) suppress elimination.
  • Anhydrous solvents (e.g., THF) prevent hydrolysis.
  • Use of Boc-protected intermediates to avoid undesired side reactions .

Q. How should conflicting NMR data between synthesis batches be resolved?

  • Troubleshooting :

Solvent effects : Re-measure in CDCl₃ (non-polar) vs. DMSO-d₆ (polar) to assess shifts.

2D NMR : HSQC and COSY confirm proton-carbon correlations and coupling patterns.

Impurity analysis : LC-MS identifies byproducts (e.g., dechlorinated derivatives).
Example: A δ 3.2 ppm multiplet may split into distinct signals under high-resolution conditions, clarifying assignment .

Data-Driven Experimental Design

Q. What considerations are critical for designing a multi-step synthesis using this compound as an intermediate?

  • Protection strategy : Sequential use of tert-butyl (acid-labile) and benzyl (hydrogenolysis-sensitive) groups to prevent cross-reactivity.
  • Purification :

  • Intermediate isolation via flash chromatography (hexane/EtOAc 4:1).
  • Final product recrystallization from ethanol/water (1:3) improves crystallinity.
    • Stability : Store at −20°C under argon to prevent decomposition of the chloromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate

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